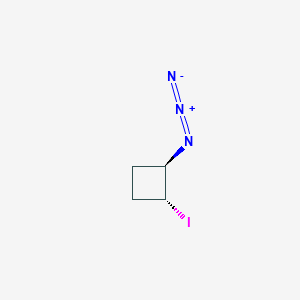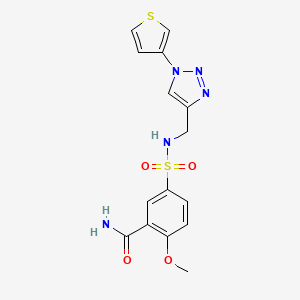
(1R,2R)-1-Azido-2-iodocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (1R,2R)-1-Azido-2-iodocyclobutane is a cyclobutane derivative, which is a class of compounds characterized by a four-membered ring structure. This particular compound contains an azido group (-N3) and an iodine atom as substituents on adjacent carbon atoms in the cyclobutane ring. Cyclobutane derivatives are of interest in organic chemistry due to their unique chemical properties and potential applications in the synthesis of pharmaceuticals and other complex molecules.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. One approach is the [2+2] photocycloaddition reaction, which has been utilized to prepare 2-aminocyclobutane-1-carboxylic acids with high enantiomeric excess (ee) . Although the abstract provided does not directly discuss the synthesis of this compound, the [2+2] photocycloaddition reaction is a relevant method that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is defined by the four-membered ring, which imparts strain due to the angle compression from the ideal tetrahedral angle of 109.5 degrees to nearly 90 degrees. This strain can affect the reactivity of the compound. The presence of an azido group and an iodine atom in this compound would influence its reactivity and stereochemistry, particularly due to the steric and electronic effects of these substituents.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including functionalization and isomerization. The abstract from paper mentions the functionalization of aminoborylated cyclobutanes, which, while not the same as azido-iodo substituted cyclobutanes, indicates the potential for diverse chemical transformations in cyclobutane derivatives. The azido group in this compound is a versatile functional group that can participate in click chemistry reactions, such as the Huisgen cycloaddition, and can be transformed into a variety of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its strained ring structure and the nature of its substituents. The azido group is known for its high reactivity, which could lead to explosive properties under certain conditions. The iodine atom is a heavy substituent that could influence the compound's boiling point, density, and refractive index. The enantiopure nature of the compound, as suggested by the synthesis of related compounds with high ee , would also affect its optical properties, such as specific rotation.
Relevant Case Studies
While the provided abstracts do not mention case studies involving this compound, the synthesis of enantioselective cyclobutane derivatives is a key area of research due to their potential applications in pharmaceuticals. For example, cyclobutane derivatives have been synthesized as intermediates in the production of carbocyclic oxetanocins , highlighting the importance of these compounds in medicinal chemistry. The methodologies developed for these syntheses could be relevant for the synthesis and application of this compound in a research or industrial context.
Scientific Research Applications
Peptidotriazoles and Copper(I)-Catalyzed Cycloadditions
The cycloaddition of azides to alkynes, facilitated by copper(I) catalysis, is a cornerstone in the synthesis of 1H-[1,2,3]-triazoles, which are integral to peptidic structures. This method offers a regiospecific and efficient route to incorporate azide functionalities into peptides, enabling the synthesis of diversely substituted [1,2,3]-triazoles in peptide backbones or side chains. The process is compatible with solid-phase peptide synthesis, highlighting its utility in the development of peptide-based therapeutics and biomolecules (Tornøe, Christensen, & Meldal, 2002).
Synthesis of PtIV-Biomolecule Conjugates
The azide-functionalized PtIV complex demonstrates the feasibility of coupling with biological carriers through click chemistry, facilitating the targeted delivery of platinum-based drugs to tumor cells. This approach underpins the design of nanovectors for selective cancer therapy, leveraging the reactivity of azide groups for the conjugation of therapeutic agents to specific biomolecules (Gabano, Ravera, Tinello, & Osella, 2015).
Chiral Dysprosium Single-Molecule Magnets
Chiral azido-bridged dinuclear hexaazamacrocycles illustrate the incorporation of azide ligands in the construction of single-molecule magnets (SMMs). These complexes exhibit SMM behavior and are examples of homochiral all-nitrogen-coordinated lanthanide SMMs, highlighting the role of azide functionalities in advancing materials science (Zhao et al., 2022).
Nucleic Acid Probes and Photocross-linkers
Azides are utilized as vibrational probes in proteins and nucleic acids, offering a means to study the structural dynamics and interactions of biomolecules. The incorporation of azido groups into nucleic acids, facilitated by photo-cross-linking or click chemistry, enables the precise investigation of molecular interactions and the development of sensitive probes for biological research (Gai, Fenlon, & Brewer, 2010).
properties
IUPAC Name |
(1R,2R)-1-azido-2-iodocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c5-3-1-2-4(3)7-8-6/h3-4H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWBMZXTHZENCC-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)



![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)


![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)
